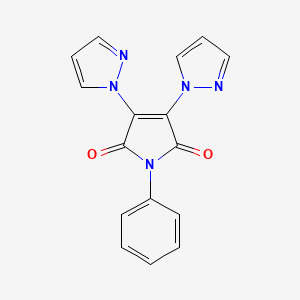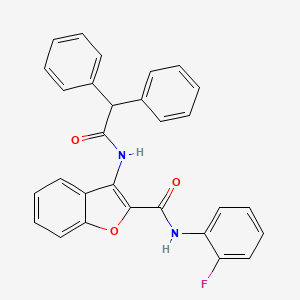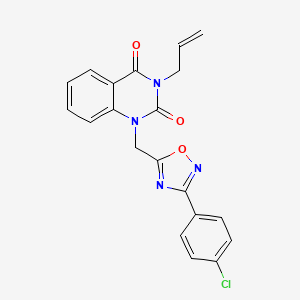![molecular formula C20H21N3O3 B2968771 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203172-25-1](/img/structure/B2968771.png)
1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea” is a chemical compound. It is related to the class of compounds known as dibenzoxazepine antipsychotic agents . These compounds are selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of such compounds involves complex organic chemistry reactions . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .Aplicaciones Científicas De Investigación
Synthesis of Cyclic Dipeptidyl Ureas
Research by Sañudo et al. (2006) explores the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, through Ugi reactions followed by treatment with diazomethane. This work illuminates a pathway for creating pseudopeptidic [1,2,4]triazines, showcasing a novel use of urea functionalities in constructing complex cyclic structures that could have implications in developing pharmaceuticals or materials (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006).
Nitrile Carboxamide Rearrangement
Bischoff et al. (1982) describe the nitrile carboxamide rearrangement to form various heterocyclic compounds, including cyclohexenyl-urea derivatives. This study provides insight into the flexibility and reactivity of nitrile and urea functionalities in synthetic chemistry, offering routes to novel compounds with potential applications in chemical synthesis and drug discovery (C. Bischoff, E. Schroeder, & E. Gründemann, 1982).
Novel Synthetic Approaches to Dibenzo[b,f][1,4]oxazepines
Zaware and Ohlmeyer (2014) report a novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines, analogs to antipsychotic and antidepressant drugs. Their method avoids using harmful phosgene, highlighting the significance of developing safer, more efficient synthetic strategies for complex heterocyclic compounds that could serve as leads in drug development or as tools in studying biological systems (Nilesh Zaware & M. Ohlmeyer, 2014).
Catalytic Enantioselective Reactions
Munck et al. (2017) explored the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, achieving chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This research underscores the potential of cyclic ureas and related compounds in asymmetric synthesis, offering pathways to chiral molecules that are significant in medicinal chemistry and materials science (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017).
Mecanismo De Acción
Target of Action
The primary target of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.
Mode of Action
This compound interacts with the Dopamine D2 receptor as a selective inhibitor . By inhibiting this receptor, it can modulate the dopaminergic signaling pathways in the brain.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. Alterations in these pathways can lead to various central nervous system disorders .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibitory effect on the Dopamine D2 receptor. This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders associated with this pathway .
Direcciones Futuras
The future directions in the research and application of this compound could involve further exploration of its pharmacological properties and potential uses in the treatment of various central nervous system disorders . Additionally, the development of more efficient synthesis methods could also be a focus of future research.
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may act as a selective inhibitor of the Dopamine D2 receptor . This implies that it could interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.
Cellular Effects
Given its potential role as a Dopamine D2 receptor antagonist , it could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its potential role as a Dopamine D2 receptor antagonist suggests that it may exert its effects at the molecular level by binding to the D2 receptor, inhibiting its activity, and thereby altering gene expression .
Propiedades
IUPAC Name |
1-cyclohexyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h4-5,8-13H,1-3,6-7H2,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANOEWDXAKJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE](/img/structure/B2968688.png)

![N-(2-PHENYLETHYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2968691.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2968695.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B2968696.png)
![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)
![3-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2968702.png)
![3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2968703.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2968705.png)


![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2968711.png)
